2-AMINO-1-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-3-CHLOROANTHRA-9,10-QUINONE
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Overview
Description
2-AMINO-1-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-3-CHLOROANTHRA-9,10-QUINONE is a complex organic compound with a unique structure that includes an amino group, a tert-butylphenylsulfanyl group, and a chloroanthraquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-3-CHLOROANTHRA-9,10-QUINONE typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Chloroanthraquinone Core: This can be achieved through the chlorination of anthraquinone using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Attachment of the Tert-Butylphenylsulfanyl Group: This step involves the formation of a sulfide bond between the chloroanthraquinone core and the tert-butylphenyl group, typically using a thiol reagent and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-1-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-3-CHLOROANTHRA-9,10-QUINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Ammonia or amine derivatives in a polar solvent.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anthraquinone derivatives.
Scientific Research Applications
2-AMINO-1-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-3-CHLOROANTHRA-9,10-QUINONE has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-AMINO-1-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-3-CHLOROANTHRA-9,10-QUINONE involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-1-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-ANTHRAQUINONE: Lacks the chloro group but has similar structural features.
2-AMINO-1-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-3-BROMOANTHRA-9,10-QUINONE: Contains a bromo group instead of a chloro group.
Uniqueness
2-AMINO-1-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-3-CHLOROANTHRA-9,10-QUINONE is unique due to the presence of both the chloro and tert-butylphenylsulfanyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-amino-1-(4-tert-butylphenyl)sulfanyl-3-chloroanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO2S/c1-24(2,3)13-8-10-14(11-9-13)29-23-19-17(12-18(25)20(23)26)21(27)15-6-4-5-7-16(15)22(19)28/h4-12H,26H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZZLSMBNITHJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C3C(=CC(=C2N)Cl)C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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